molecular formula C8H14ClNO B2409760 trans-1-Chloro-2-acetamido cyclohexane CAS No. 24281-07-0

trans-1-Chloro-2-acetamido cyclohexane

Cat. No.: B2409760
CAS No.: 24281-07-0
M. Wt: 175.66
InChI Key: FDJBPALZTFVDEV-HTQZYQBOSA-N
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Description

Trans-1-Chloro-2-acetamido cyclohexane: is an organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . This compound is characterized by a cyclohexane ring substituted with a chlorine atom and an acetamido group in a trans configuration. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

N-[(1R,2R)-2-chlorocyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJBPALZTFVDEV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Chloro-2-acetamido cyclohexane can be synthesized through several methods. One common approach involves the chlorination of 2-acetamido cyclohexane. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Trans-1-Chloro-2-acetamido cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trans-1-Chloro-2-acetamido cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-Chloro-2-acetamido cyclohexane involves its interaction with specific molecular targets. The chlorine atom and acetamido group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • Trans-1-Chloro-2-amino cyclohexane
  • Trans-1-Bromo-2-acetamido cyclohexane
  • Trans-1-Chloro-2-hydroxy cyclohexane

Comparison: Trans-1-Chloro-2-acetamido cyclohexane is unique due to its specific substitution pattern and the presence of both chlorine and acetamido groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, trans-1-Chloro-2-amino cyclohexane lacks the acetamido group, which affects its chemical behavior and applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-1-Chloro-2-acetamido cyclohexane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves functionalizing a cyclohexane backbone via nucleophilic substitution or coupling reactions. For example, chlorination at the 1-position can be achieved using reagents like thionyl chloride (SOCl₂) under anhydrous conditions, while the 2-acetamido group may be introduced via amidation using acetic anhydride or acetylation agents. Stereochemical control is critical; trans-configuration is maintained by optimizing steric hindrance and reaction temperatures (e.g., low temperatures favor trans products due to reduced thermal mobility) . Confirmation of stereochemistry requires NMR analysis (e.g., coupling constants in 1^1H-NMR) or X-ray crystallography .

Q. How can researchers confirm the structural integrity of trans-1-Chloro-2-acetamido cyclohexane post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : HPLC or GC with chiral columns to separate enantiomers and assess purity .
  • Spectroscopy : 1^1H/13^{13}C-NMR to verify substituent positions and coupling patterns. For example, axial vs. equatorial protons on the cyclohexane ring exhibit distinct splitting due to J-coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of trans-1-Chloro-2-acetamido cyclohexane for high yield and selectivity?

  • Methodological Answer : Employ statistical optimization techniques such as:

  • Response Surface Methodology (RSM) : To model interactions between variables (e.g., temperature, catalyst loading, solvent polarity) and maximize yield .
  • Plackett-Burman Design : For screening critical factors (e.g., reaction time, reagent stoichiometry) with minimal experimental runs .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps and adjust conditions dynamically .

Q. How does the stereoelectronic environment of trans-1-Chloro-2-acetamido cyclohexane influence its interactions with biological targets?

  • Methodological Answer : Computational and experimental approaches are combined:

  • Docking Simulations : Use software like AutoDock to predict binding affinities with enzymes or receptors. The trans-configuration may favor specific hydrogen-bonding or hydrophobic interactions due to spatial alignment .
  • Enzyme Assays : Test inhibitory effects on cyclooxygenase (COX) or cytochrome P450 isoforms, correlating activity with substituent electronegativity (Cl) and hydrogen-bonding capacity (acetamido group) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .

Q. What computational methods predict the regioselectivity and stability of trans-1-Chloro-2-acetamido cyclohexane derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or substituent rotation. For example, B3LYP/6-31G(d) level theory evaluates conformational stability and hyperconjugative effects from the acetamido group .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., cyclohexane vs. DMSO) on molecular flexibility and aggregation behavior .
  • QSPR Models : Relate substituent descriptors (e.g., Hammett constants) to physical properties like solubility or logP .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for trans-1-Chloro-2-acetamido cyclohexane in oxidation studies?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under identical conditions (e.g., catalyst type, O₂ pressure, solvent) to isolate variables. For cyclohexane derivatives, metal-oxide catalysts (e.g., Co₃O₄) often show higher selectivity than noble metals .
  • In Situ Spectroscopy : Use operando FTIR or XAS to monitor catalyst surface changes and identify deactivation mechanisms (e.g., coking vs. sintering) .
  • Meta-Analysis : Compare datasets across studies using multivariate analysis to identify outliers or confounding factors (e.g., impurity levels in starting materials) .

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